molecular formula C18H16FN3O3 B11396716 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No.: B11396716
M. Wt: 341.3 g/mol
InChI Key: AFWPUNSSAHPCCF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions.

    Formation of the amide bond: This is typically achieved through condensation reactions between an amine and a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under certain conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
  • 2-(2-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
  • 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide may impart unique properties such as increased metabolic stability or altered electronic characteristics, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C18H16FN3O3/c1-2-14(24-15-11-7-6-10-13(15)19)18(23)20-17-16(21-25-22-17)12-8-4-3-5-9-12/h3-11,14H,2H2,1H3,(H,20,22,23)

InChI Key

AFWPUNSSAHPCCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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